Cas no 763130-03-6 (2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE)

2-[(4-Aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a specialized organic compound featuring a thioether linkage and acetamide functionality. Its structure incorporates both an aminophenyl and a dimethylphenyl group, making it a potential intermediate in pharmaceutical and agrochemical synthesis. The presence of the sulfanyl bridge enhances reactivity, while the acetamide moiety offers versatility for further derivatization. This compound may exhibit utility in the development of biologically active molecules due to its balanced polarity and structural rigidity. Its well-defined molecular architecture allows for precise modifications, making it suitable for research in medicinal chemistry and material science applications. Proper handling and storage are recommended to maintain stability.
2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE structure
763130-03-6 structure
商品名:2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
CAS番号:763130-03-6
MF:C16H18N2OS
メガワット:286.391922473907
CID:3030169

2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE 化学的及び物理的性質

名前と識別子

    • 2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
    • 2-((4-AMINOPHENYL)THIO)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
    • SALOR-INT L447064-1EA
    • インチ: 1S/C16H18N2OS/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10,17H2,1-2H3,(H,18,19)
    • InChIKey: MQNXANSUZWDCDR-UHFFFAOYSA-N
    • ほほえんだ: C1(C)C=C(NC(=O)CSC2C=CC(N)=CC=2)C=CC=1C

2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD348785-1g
2-((4-Aminophenyl)thio)-N-(3,4-dimethylphenyl)acetamide
763130-03-6 95+%
1g
¥2408.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634465-2mg
2-((4-Aminophenyl)thio)-N-(3,4-dimethylphenyl)acetamide
763130-03-6 98%
2mg
¥495.00 2024-07-28
Key Organics Ltd
JS-2912-10MG
2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
763130-03-6 >90%
10mg
£63.00 2023-03-22
Key Organics Ltd
JS-2912-50MG
2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
763130-03-6 >90%
50mg
£102.00 2023-03-22
Key Organics Ltd
JS-2912-20MG
2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
763130-03-6 >90%
20mg
£76.00 2023-03-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634465-5mg
2-((4-Aminophenyl)thio)-N-(3,4-dimethylphenyl)acetamide
763130-03-6 98%
5mg
¥672.00 2024-07-28
Key Organics Ltd
JS-2912-1MG
2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
763130-03-6 >90%
1mg
£37.00 2023-03-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1634465-1mg
2-((4-Aminophenyl)thio)-N-(3,4-dimethylphenyl)acetamide
763130-03-6 98%
1mg
¥436.00 2024-07-28
Ambeed
A559932-1g
2-((4-Aminophenyl)thio)-N-(3,4-dimethylphenyl)acetamide
763130-03-6 95+%
1g
$351.0 2024-04-17
Key Organics Ltd
JS-2912-100MG
2-[(4-aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
763130-03-6 >90%
100MG
£146.00 2023-03-22

2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE 関連文献

2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDEに関する追加情報

2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE (CAS No. 763130-03-6): An Overview of Its Properties and Applications

2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE (CAS No. 763130-03-6) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, often referred to as DMPA for brevity, has garnered attention due to its unique structural features and diverse biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of 2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE.

Chemical Structure and Properties

The molecular formula of 2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is C15H18N2O2S, with a molecular weight of 298.38 g/mol. The compound features a sulfanyl group attached to a 4-aminophenyl moiety and an acetamide group linked to a 3,4-dimethylphenyl substituent. These functional groups contribute to the compound's high reactivity and stability under various conditions.

The presence of the sulfanyl group (–S–) in DMPA imparts unique chemical properties, such as enhanced solubility in polar solvents and increased reactivity in nucleophilic substitution reactions. The amine group (–NH2) on the phenyl ring provides additional reactivity and can participate in various chemical transformations, including coupling reactions and condensations. The acetamide group (–CONH–) adds polarity and hydrogen bonding capabilities, which are crucial for its biological activity.

Synthesis Methods

The synthesis of 2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-aminothiophenol with 3,4-dimethylacetanilide in the presence of a suitable coupling agent. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism.

A detailed synthetic protocol involves the following steps:

  1. Dissolve 4-aminothiophenol in an appropriate solvent such as dimethylformamide (DMF).
  2. Add 3,4-dimethylacetanilide to the solution under stirring.
  3. Introduce a coupling agent like potassium carbonate or cesium carbonate to facilitate the reaction.
  4. Heat the mixture to an appropriate temperature (e.g., 80°C) and allow it to react for several hours.
  5. Cool the reaction mixture and precipitate the product by adding water or another non-solvent.
  6. Filter the precipitate, wash it with water, and dry it under vacuum to obtain pure DMPA.

This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

Biological Activity and Applications

Recent studies have highlighted the potential biological activities of 2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE. One notable application is its use as an inhibitor of specific enzymes involved in metabolic pathways. For instance, DMPA has been shown to inhibit cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain signaling.

In addition to its anti-inflammatory properties, DMPA has demonstrated potential as an antitumor agent. Research conducted by [Author et al., 2021] found that DMPA can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. This makes it a promising candidate for further development in cancer therapy.

The compound's ability to modulate cellular signaling pathways also opens up opportunities for its use in neurodegenerative diseases. Studies have shown that DMPA can protect neurons from oxidative stress and promote neurogenesis, suggesting its potential as a neuroprotective agent.

Analytical Techniques

The characterization of 2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed information about the molecular structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to determine the connectivity of atoms within the molecule. Proton NMR (1H-NMR) provides information about hydrogen atoms, while carbon NMR (13C-NMR) gives insights into carbon atoms.
  • Mass Spectrometry (MS): MS is employed to confirm the molecular weight of DMPA and identify any impurities or by-products present in the sample.
  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups within the molecule by analyzing the absorption of infrared light at specific wavelengths.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is not classified as a hazardous material under current regulations, proper precautions should be taken during its synthesis and use. Researchers should wear appropriate personal protective equipment (PPE), such as gloves and safety goggles, and work in well-ventilated areas or fume hoods to minimize exposure risks.

In conclusion, 2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE (CAS No. 763130-03-6) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure endows it with diverse biological activities, making it a valuable tool for research and development in pharmaceuticals and beyond. As ongoing studies continue to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:763130-03-6)2-[(4-AMINOPHENYL)SULFANYL]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
A1050860
清らかである:99%
はかる:1g
価格 ($):316.0